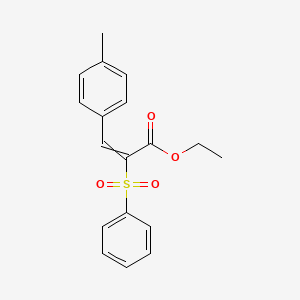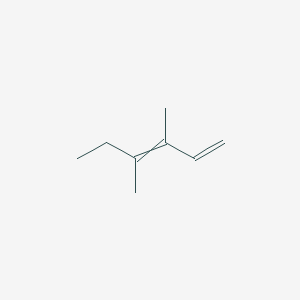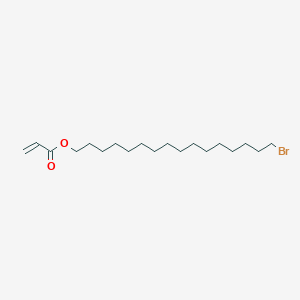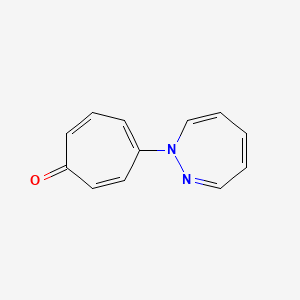
Ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate is an organic compound that belongs to the class of sulfonyl compounds. It is characterized by the presence of a benzenesulfonyl group and a 4-methylphenyl group attached to a prop-2-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate typically involves the reaction of ethyl acetoacetate with benzenesulfonyl chloride and 4-methylbenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a series of condensation and elimination steps.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce sulfides.
Aplicaciones Científicas De Investigación
Ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The 4-methylphenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(hydroxy(4-methylphenyl)methyl)prop-2-enoate: This compound shares a similar structural framework but has a hydroxy group instead of a benzenesulfonyl group.
Ethyl 2-(benzenesulfonyl)-3-phenylprop-2-enoate: Similar to the target compound but lacks the 4-methyl group on the phenyl ring.
Uniqueness
Ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate is unique due to the presence of both the benzenesulfonyl and 4-methylphenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
113696-95-0 |
|---|---|
Fórmula molecular |
C18H18O4S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H18O4S/c1-3-22-18(19)17(13-15-11-9-14(2)10-12-15)23(20,21)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3 |
Clave InChI |
XRSBEZJDKCOTSI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=CC=C(C=C1)C)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide](/img/structure/B14310229.png)

![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
![4-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B14310243.png)
![Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol](/img/structure/B14310257.png)

![3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14310269.png)



![6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B14310309.png)


